molecular formula C14H16N2O2 B3354831 2-Acetyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino(2,1-a)isochinolin-4-one CAS No. 61196-40-5

2-Acetyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino(2,1-a)isochinolin-4-one

Cat. No.: B3354831
CAS No.: 61196-40-5
M. Wt: 244.29 g/mol
InChI Key: YRRCEEUJIHMQFB-UHFFFAOYSA-N
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Description

2-Acetyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino(2,1-a)isochinolin-4-one is a complex organic compound known for its significant pharmacological properties. This compound is structurally related to praziquantel, a widely used antiparasitic drug. The unique structure of this compound contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino(2,1-a)isochinolin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor, such as a substituted benzylamine, with a diketone. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. For example, the use of hydrochloric acid or sodium hydroxide can promote the formation of the pyrazinoisoquinoline core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent reaction conditions. Solvent selection is also crucial, with solvents like ethanol or methanol being commonly used due to their ability to dissolve both reactants and products effectively.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino(2,1-a)isochinolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles like amines or thiols replace the acetyl group, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with potentially unique biological activities.

Scientific Research Applications

2-Acetyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino(2,1-a)isochinolin-4-one has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Acetyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino(2,1-a)isochinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking endogenous ligands. These interactions can disrupt normal cellular processes, leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Praziquantel: A well-known antiparasitic drug with a similar core structure.

    Pyrazinoisoquinoline Derivatives: Other derivatives with modifications at different positions on the core structure.

Uniqueness

2-Acetyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino(2,1-a)isochinolin-4-one is unique due to its specific acetyl substitution, which can influence its biological activity and pharmacokinetic properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying structure-activity relationships.

Properties

IUPAC Name

2-acetyl-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10(17)15-8-13-12-5-3-2-4-11(12)6-7-16(13)14(18)9-15/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRCEEUJIHMQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2C3=CC=CC=C3CCN2C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516975
Record name 2-Acetyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61196-40-5
Record name 2-Acetyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61196-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isochinol in-4-on
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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